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\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
(Dimethylaminomethylene)cyclohexanone, a valuable intermediate in organic synthesis.
Due to the limited availability of direct experimental data for this specific compound in publicly
accessible databases, this guide also includes relevant data from its saturated analogue, 2-
(Dimethylaminomethyl)cyclohexanone, and a closely related cyclopentanone derivative to
provide valuable comparative insights.

Synthesis and Structure

2-(Dimethylaminomethylene)cyclohexanone is an enaminone, a class of compounds
characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and
a carbonyl group. This structural motif makes them versatile synthons in heterocyclic chemistry.

The most common and direct route to synthesizing 2-
(Dimethylaminomethylene)cyclohexanone is the condensation reaction between
cyclohexanone and a formylating agent, typically N,N-dimethylformamide dimethyl acetal
(DMF-DMA). This reaction proceeds by nucleophilic attack of the enol or enolate of
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cyclohexanone on the electrophilic carbon of DMF-DMA, followed by the elimination of two
equivalents of methanol.

A detailed experimental protocol for a closely related synthesis of 2-dimethylaminomethylene-4-
acetamidocyclohexanone has been reported, which can be adapted for the synthesis of the title
compound by substituting 4-acetamidocyclohexanone with cyclohexanone.[1]

Spectroscopic Data

Direct experimental spectroscopic data for 2-(Dimethylaminomethylene)cyclohexanone is
not readily available in the searched resources. Therefore, this section presents data for the
closely related and more extensively characterized saturated analogue, 2-
(Dimethylaminomethyl)cyclohexanone, to serve as a reference point. Additionally, predicted
and analogous data for the target molecule are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. *H NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The proton NMR spectrum of the hydrochloride salt of the saturated analogue provides
characteristic signals for the cyclohexanone ring protons and the dimethylaminomethyl
substituent.
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Chemical Shift (3)

opm Multiplicity Number of Protons  Assignment
1.35 m 1 Cyclohexyl-H
1.54 m 1 Cyclohexyl-H
1.73 m 1 Cyclohexyl-H
1.82 m 1 Cyclohexyl-H
2.05 m 1 Cyclohexyl-H
2.37 m 2 6-H

241 m 1 Cyclohexyl-H
2.67 d 3 NH-CHs
2.74 m 1 Cyclohexyl-H
2.77 d 3 NH-CHs

3.09 m 1 7-H

3.57 1 7-H

11.88 m 1 NH

Data obtained from the *H NMR spectrum of the pure product (500 MHz, CDCls) of 2-
dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For 2-(Dimethylaminomethylene)cyclohexanone, one would expect to see a singlet for the
vinyl proton (=CH-N) in the region of 6.5-7.5 ppm. The two methyl groups on the nitrogen may
appear as two distinct singlets due to hindered rotation around the C-N bond, a common
feature in enaminones.

2.1.2. 3C NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The carbon NMR spectrum of the hydrochloride salt of the saturated analogue shows the
expected resonances for the carbonyl carbon, the cyclohexyl ring carbons, and the substituent
carbons.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.oc-praktikum.de/nop/en/instructions/pdf/4008_en.pdf
https://www.benchchem.com/product/b105627?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105627?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assighment
209.58 C-1 (C=0)
56.80 C-7 (CH2)
46.69 C-2 (CH)
44.99 C-6 (CH2)
42.26 CHs

41.75 CHs

33.88 C-4 (CH2)
27.70 C-3 (CH2)
24.70 C-5 (CH2)

Data obtained from the 13C NMR spectrum of the pure product (125 MHz, CDCIs) of 2-
dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For 2-(Dimethylaminomethylene)cyclohexanone, significant differences would be observed.
The carbonyl carbon (C=0) would likely shift to a slightly lower field (around 195-205 ppm).
The two olefinic carbons of the enaminone system would appear in the vinyl region of the
spectrum, with the carbon adjacent to the nitrogen appearing at a lower field than the carbon
adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

2.2.1. IR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone

The IR spectrum of the saturated analogue is characterized by the strong absorption of the
ketone carbonyl group.
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Wavenumber (cm~?) Assignment

2932 C-H valence, alkane
2858 C-H valence, alkane
1698 C=0 valence, ketone

Data obtained from the IR spectrum of the pure product (film) of 2-dimethylaminomethyl-

cyclohexanone hydrochloride.[2]

For 2-(Dimethylaminomethylene)cyclohexanone, the IR spectrum would be expected to
show a strong absorption for the conjugated ketone carbonyl (C=0) at a lower frequency,
typically in the range of 1640-1660 cm~1. A strong band corresponding to the C=C double bond
of the enaminone system would also be expected in the region of 1600-1620 cm~1.

Mass Spectrometry (MS)

2.3.1. Mass Spectrometry of 2-((Dimethylamino)methyl)cyclohexanone

The mass spectrum of the saturated analogue provides information about its molecular weight
and fragmentation pattern.

miz Interpretation

155 Molecular lon [M]*

Data available from PubChem CID 85838.[3] The NIST WebBook also provides the mass
spectrum for this compound.[4]

For 2-(Dimethylaminomethylene)cyclohexanone, the molecular ion peak would be expected
at m/z 153, corresponding to the molecular formula CoH1sNO. The fragmentation pattern would
likely involve the loss of the dimethylamino group and other characteristic cleavages of the

cyclohexanone ring.

Experimental Protocols
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Synthesis of 2-(Dimethylaminomethyl)cyclohexanone
Hydrochloride (Saturated Analogue)

This procedure describes the synthesis of the saturated analogue via the Mannich reaction.[2]
Materials:

e Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)

Paraformaldehyde (3.60 g, 120 mmol)

Dimethylammonium chloride (8.16 g, 100 mmol)

Concentrated Hydrochloric acid (0.4 mL)

Ethanol

Acetone

Procedure:

e In a 100 mL round bottom flask equipped with a reflux condenser and magnetic stir bar,
combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of
ethanol.

e Add 0.4 mL of concentrated hydrochloric acid to the mixture.

o Heat the mixture under reflux with stirring for 4 hours.

« Filter the hot solution into a round bottom flask and evaporate the solvent using a rotary
evaporator.

 Dissolve the residue in 20 mL of ethanol with heating.

e Atroom temperature, add 70 mL of acetone to the solution.

o For complete crystallization, store the solution overnight in a freezer.
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o Collect the crystallized crude product by suction filtration using a Buechner funnel and dry it
in a desiccator over silica gel.

» For further purification, recrystallize the crude product from a mixture of ethanol and acetone.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
2-(Dimethylaminomethylene)cyclohexanone, based on the synthesis of related compounds.

Synthesis and Characterization Workflow

Synthesis

Cyclohexanone DMF-DMA

Condensation Reaction

2-(Dimethylaminomethylene)cyclohexanone

épétroscopic (:haracterizéﬁo&

NMR Spectroscopy
(*H & 13C)

IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page
Caption: Synthesis and characterization workflow.

Disclaimer: The spectroscopic data presented for 2-(Dimethylaminomethyl)cyclohexanone is
intended for comparative purposes. Researchers should verify the data for 2-
(Dimethylaminomethylene)cyclohexanone through their own experimental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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